2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(4-bromothiophen-3-yl)ethan-1-ol” is a related compound with a molecular weight of 207.09 . It is stored at 4 degrees and has a purity of 95%. It is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(4-bromothiophen-3-yl)ethan-1-ol” is1S/C6H7BrOS/c7-6-4-9-3-5 (6)1-2-8/h3-4,8H,1-2H2
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(4-bromothiophen-3-yl)ethan-1-ol” include a molecular weight of 207.09, storage temperature of 4 degrees, and a liquid physical form .Scientific Research Applications
Synthesis and Optical Properties
2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized in the synthesis of complex molecules with interesting optical properties. For instance, this compound was involved in creating H-shaped molecules with bithiophene units, demonstrating significant optical absorption and fluorescence quantum yield, suggesting potential applications in organic electronics and photonics (Naka et al., 2013).
Material Synthesis for Liquid Crystal Displays (LCD)
This compound has also found application in synthesizing pinacolylboronate-substituted stilbenes, used in creating boron-capped polyenes. These materials are investigated for their potential use in liquid crystal display (LCD) technology, showcasing the versatility of this compound in materials science (Das et al., 2015).
Structural and Vibrational Properties Studies
Detailed structural and vibrational studies have been conducted on derivatives of this compound. These studies provide insights into the molecular geometry, electronic structure, and spectroscopic properties of such compounds, contributing valuable information for further chemical and material development (Wu et al., 2021).
Development of New Materials
Research has also focused on the development of boric acid ester intermediates incorporating this compound for the synthesis of complex molecules. These intermediates have been examined through various analytical techniques, laying the groundwork for future advancements in material science and organic synthesis (Huang et al., 2021).
Electroluminescent Materials
The compound's derivatives have been explored for their potential in creating electroluminescent materials, indicating a broad spectrum of applications in electronics and photonics. This research highlights the compound's role in developing advanced materials for optoelectronic devices (Peay et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound’s mode of action is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. This reaction is a powerful tool for carbon-carbon bond formation between a boronic acid and a halide or triflate. This allows for the introduction of the bromothiophene moiety into various target molecules.
Biochemical Pathways
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific targets it interacts with and the resulting changes in biochemical pathways . The introduction of the bromothiophene moiety into various organic scaffolds has led to the development of numerous bioactive compounds.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability . These factors can include pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
2-(4-bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)7-5-15-6-8(7)12/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPPOKPDODINQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694519 | |
Record name | 2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-31-9 | |
Record name | 2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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